molecular formula C12H15NO2 B182070 4-(4'-Carboxyphenyl)piperidine CAS No. 196204-01-0

4-(4'-Carboxyphenyl)piperidine

Cat. No.: B182070
CAS No.: 196204-01-0
M. Wt: 205.25 g/mol
InChI Key: XDCLOVOOEKUJBK-UHFFFAOYSA-N
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Description

4-(4'-Carboxyphenyl)piperidine is a chemical compound that features a piperidine ring attached to a benzoic acid moiety. This compound is known for its utility in various scientific and industrial applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4'-Carboxyphenyl)piperidine typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine is reacted with 4-chlorobenzoic acid under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4'-Carboxyphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4'-Carboxyphenyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4'-Carboxyphenyl)piperidine is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides a versatile scaffold for various chemical modifications and applications. Its role as a semi-flexible linker in PROTAC development highlights its importance in modern medicinal chemistry .

Biological Activity

4-(4'-Carboxyphenyl)piperidine, with the CAS number 196204-01-0, is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a carboxyphenyl group. This structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold for medicinal chemistry.

PropertyValue
IUPAC Name4-piperidin-4-ylbenzoic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
InChI KeyXDCLOVOOEKUJBK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Piperidine reacts with 4-chlorobenzoic acid under basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

The biological activity of this compound is primarily attributed to its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, which leads to its ubiquitination and subsequent degradation.

Pharmacological Applications

In Vitro Studies

  • A study assessing the activity of various piperidine derivatives found that compounds similar to this compound exhibited moderate AChE inhibitory activities, with IC50 values ranging from 19.44 µM to 36.05 µM, compared to standard drugs like galantamine .

Molecular Modeling

  • Molecular docking studies have demonstrated that the binding interactions of piperidine derivatives with target proteins can be optimized through structural modifications, enhancing their biological efficacy .

Comparison with Similar Compounds

CompoundActivity TypeIC50 Value (µM)
4-BenzoylpiperidineCholinesterase Inhibitor20.01
3-(Piperidin-4-yl)benzo[d]isoxazoleAntimalarial ActivityNot specified
4-(N-methyl)piperidineGeneral Biological Activity>1.0

Properties

IUPAC Name

4-piperidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCLOVOOEKUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196204-01-0
Record name 196204-01-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the sodium salt of 4-pyridine benzoic acid (500 mg, 2.25 mmol) suspended in 20% AcOH/MeOH (20 ml) was added PtO2 (250 mg) and the mixture was hydrogenated at 50 psi with agitation (Parr) for 4 h. The solution was filtered through celite, washed with MeOH (3×5 ml), evaporated with hexane (4×) to azeotrope the acetic acid. TLC of the crude (EtOH/H2O/NH4OH 10:1:1) shows no starting material, but did show 2 more polar spots. After evaporation from hexane, the white solid (596 mg crude, still with residual HOAc) was dried in a vacuum overnight, and used without further purification in subsequent steps. MS m/z [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
AcOH MeOH
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mg
Type
catalyst
Reaction Step Four

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